4-Bromo-9h-fluoren-9-one
Overview
Description
4-Bromo-9H-fluoren-9-one is an organic compound with the molecular formula C13H7BrO. It is a derivative of fluorenone, where a bromine atom is substituted at the fourth position of the fluorenone ring. This compound appears as a pale yellow crystalline solid and is soluble in organic solvents like ethanol, acetone, and dichloromethane .
Mechanism of Action
Target of Action
This compound is a derivative of fluorenone, which has been used in the synthesis of various organic compounds . .
Biochemical Pathways
Fluorinated fluorenones, which are related compounds, have been used as starting materials for polyhalogenated dibenzochrysenes and geodesic hydrocarbons . .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit cytochrome P450 enzymes CYP1A2 and CYP2C19 .
Biochemical Analysis
Biochemical Properties
4-Bromo-9H-fluoren-9-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-9H-fluoren-9-one is typically synthesized through the bromination of fluorenone. The reaction involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, reaction time, and the concentration of reactants to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in this compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane)
Major Products
Substitution: Various substituted fluorenones depending on the nucleophile used.
Reduction: 4-Bromo-9H-fluoren-9-ol.
Oxidation: Higher oxidation state fluorenones or ring-opened products
Scientific Research Applications
4-Bromo-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of anticancer, antihistamine, and antipsychotic drugs.
Industry: Utilized in the production of functional materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Comparison with Similar Compounds
Similar Compounds
Fluorenone (C13H8O): Lacks the bromine substitution, making it less reactive in certain substitution reactions.
9-Fluorenol (C13H10O): The hydroxyl derivative of fluorenone, differing in its reduction potential and reactivity.
4-Chloro-9H-fluoren-9-one (C13H7ClO): Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications .
Uniqueness
4-Bromo-9H-fluoren-9-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its utility as an intermediate in organic synthesis. The bromine atom also influences its physical properties, such as solubility and melting point, compared to its non-brominated counterparts .
Properties
IUPAC Name |
4-bromofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYZCXNQMZOYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292283 | |
Record name | 4-bromo-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4269-17-4 | |
Record name | 4269-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-9H-fluoren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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